Cas no 1396554-92-9 (N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide)

N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide structure
1396554-92-9 structure
Product name:N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide
CAS No:1396554-92-9
MF:C12H16N4O3S2
Molecular Weight:328.410439491272
CID:5400149

N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide
    • N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide
    • インチ: 1S/C12H16N4O3S2/c1-13-10(18)4-7-5-21-12(14-7)16-11(19)8-6-20-3-2-9(17)15-8/h5,8H,2-4,6H2,1H3,(H,13,18)(H,15,17)(H,14,16,19)
    • InChIKey: DNNPFENPCJTAKD-UHFFFAOYSA-N
    • SMILES: S1CCC(=O)NC(C(NC2=NC(CC(NC)=O)=CS2)=O)C1

N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6350-0215-2μmol
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide
1396554-92-9
2μmol
$57.0 2023-09-09
Life Chemicals
F6350-0215-20μmol
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide
1396554-92-9
20μmol
$79.0 2023-09-09
Life Chemicals
F6350-0215-2mg
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide
1396554-92-9
2mg
$59.0 2023-09-09
Life Chemicals
F6350-0215-10mg
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide
1396554-92-9
10mg
$79.0 2023-09-09
Life Chemicals
F6350-0215-40mg
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide
1396554-92-9
40mg
$140.0 2023-09-09
Life Chemicals
F6350-0215-25mg
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide
1396554-92-9
25mg
$109.0 2023-09-09
Life Chemicals
F6350-0215-5mg
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide
1396554-92-9
5mg
$69.0 2023-09-09
Life Chemicals
F6350-0215-5μmol
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide
1396554-92-9
5μmol
$63.0 2023-09-09
Life Chemicals
F6350-0215-30mg
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide
1396554-92-9
30mg
$119.0 2023-09-09
Life Chemicals
F6350-0215-4mg
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide
1396554-92-9
4mg
$66.0 2023-09-09

N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide 関連文献

N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamideに関する追加情報

Professional Introduction to N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide (CAS No. 1396554-92-9)

N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1396554-92-9, represents a class of heterocyclic derivatives with potential applications in medicinal chemistry and drug development. The structural framework of this molecule incorporates multiple functional groups, including a thiazole ring, a thiadiazepine core, and amide functionalities, which contribute to its unique chemical properties and biological activities.

The compound's molecular structure can be broken down into several key components that are central to its pharmacological relevance. The presence of a methylcarbamoyl group at the 4-position of the thiazole ring introduces a polar amide moiety, enhancing the compound's solubility and reactivity. Additionally, the thiadiazepine scaffold provides a rigid bicyclic system that can interact with biological targets in a specific manner. The 5-oxo group on the thiadiazepane ring further modulates the electronic properties of the molecule, influencing its binding affinity and metabolic stability.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. Thiazole derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound in question, N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide, is no exception. Its unique structural features make it a promising candidate for further investigation in drug discovery.

One of the most compelling aspects of this compound is its potential as a lead molecule for the development of novel therapeutic agents. The combination of a thiazole ring and a thiadiazepine core creates a scaffold that can be modified to target various biological pathways. For instance, studies have shown that thiadiazepine derivatives can interact with enzymes and receptors involved in pain perception, neurodegeneration, and inflammation. The amide functionalities present in the molecule also provide opportunities for further derivatization, allowing chemists to fine-tune its pharmacological profile.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. These tools have been instrumental in identifying key interactions between N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide and potential biological targets. For example, studies using molecular dynamics simulations have revealed that this compound can bind to specific pockets on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses.

The synthesis of N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the methylcarbamoyl group at the 4-position of the thiazole ring is particularly critical and necessitates careful optimization to ensure high yield and purity. Researchers have employed various synthetic strategies, including multi-step condensation reactions and cyclization processes, to construct the desired molecular framework.

In addition to its synthetic challenges, the compound's stability under various conditions is another important consideration. Factors such as pH, temperature, and solvent choice can significantly impact its chemical behavior. Preliminary studies have indicated that N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide exhibits good stability under neutral conditions but may degrade under acidic or basic environments. This information is crucial for formulating effective drug candidates that can withstand storage and administration conditions.

The pharmacokinetic properties of this compound are also under investigation to assess its potential as a therapeutic agent. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are critical factors that determine the efficacy and safety of any drug candidate. Preliminary ADME studies have provided valuable insights into how N-{4-[methylcarbamoyl)methyl]-1,3-thiazol-2-y]}l}-5-o<0xE9>xo-l<0xE9>tz<0xE9>rape<0xE8>ne-l<0xE9>rcarboxamide behaves in vitro and in vivo models.

The potential therapeutic applications of this compound are vast and span across multiple disease areas. For instance, its interaction with COX enzymes suggests that it may have anti-inflammatory effects comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally,its ability to modulate other biological pathways makes it an attractive candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease,where thiadiazepine derivatives have shown promise.

Future research directions include exploring new synthetic routes to improve yield and scalability,as well as conducting more extensive pharmacological studies to elucidate its mechanism of action。The integration of machine learning techniques into drug discovery pipelines could also accelerate the process by predicting novel analogs with enhanced potency or selectivity。These advancements will be crucial for translating laboratory findings into clinical applications。

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